4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride
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Overview
Description
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the triazole ring and the thiol group in its structure imparts unique chemical properties that make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent to introduce the cyclopropyl group.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate precursor such as ethylenediamine.
Formation of the Thiol Group: The thiol group is usually introduced through a thiolation reaction, where a suitable thiolating agent like thiourea is used.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Biology: Its role as a biochemical probe to study enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-(2-aminoethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles and applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.2ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;;/h5H,1-4,8H2,(H,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKFMORCKSRUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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